Neocaesalpin L

Description

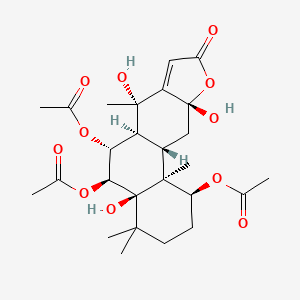

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O11/c1-12(27)34-17-8-9-22(4,5)26(33)21(36-14(3)29)20(35-13(2)28)19-15(23(17,26)6)11-25(32)16(24(19,7)31)10-18(30)37-25/h10,15,17,19-21,31-33H,8-9,11H2,1-7H3/t15-,17-,19-,20+,21-,23-,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWMFXBPLWSUMS-UPCXZGNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Neocaesalpin L: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of Neocaesalpin L and related cassane diterpenoids from Caesalpinia species. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key workflows and biological pathways to facilitate further research and development of these promising natural compounds.

Introduction

This compound is a cassane-type diterpenoid that has been isolated from plant species of the Caesalpinia genus, notably from the seeds of Caesalpinia minax.[1][2] Cassane diterpenoids are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Recent studies have highlighted the potential of these compounds as anticancer agents. For instance, some cassane diterpenoids have demonstrated mild antiproliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines. While specific data on this compound is emerging, the broader family of cassane diterpenoids presents a promising avenue for therapeutic development.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic activity of various cassane diterpenoids isolated from Caesalpinia species against different cancer cell lines. This data provides a comparative baseline for the potential efficacy of this compound.

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Source Species | Citation |

| Phanginin H | PANC-1 (Pancreatic) | 18.13 ± 0.63 | Caesalpinia sappan | [3] |

| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | Caesalpinia sappan | [4][5] |

| Phanginin R | HEY (Ovarian) | 12.2 ± 6.5 | Caesalpinia sappan | [4][5] |

| Phanginin R | AGS (Gastric) | 5.3 ± 1.9 | Caesalpinia sappan | [4][5] |

| Phanginin R | A549 (Lung) | 12.3 ± 3.1 | Caesalpinia sappan | [4][5] |

| Caesalpanin B | MCF-7 (Breast) | 29.98 | Caesalpinia sappan | [6] |

| Phanginin L | HepG2 (Liver) | 9.13 µg/mL | Caesalpinia sappan | |

| Caesalminaxins 4 & 8, Bonducellpin D | HepG-2, K562, HeLa, Du145 | Moderate Activity | Caesalpinia minax | [7] |

Experimental Protocol: Isolation of Cassane Diterpenoids

The following is a generalized protocol for the isolation of this compound and other cassane diterpenoids from the seeds of Caesalpinia species, based on established methodologies.

1. Plant Material Collection and Preparation:

-

Collect fresh seeds of the target Caesalpinia species (e.g., Caesalpinia minax).

-

Air-dry the seeds in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried seeds into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered seeds with 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Perform the extraction three times to ensure maximum yield.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

4. Chromatographic Purification:

-

Subject the diterpenoid-rich fraction (often the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and analyze them by TLC.

-

Pool fractions containing compounds with similar TLC profiles.

-

Further purify the pooled fractions using repeated column chromatography, Sephadex LH-20 chromatography, and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.[8]

5. Structure Elucidation:

-

Determine the structure of the isolated compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Caption: A generalized workflow for the isolation of this compound.

Plausible Signaling Pathway

While the specific signaling pathways affected by this compound are still under investigation, research on other cassane diterpenoids provides valuable insights. For example, a study on a cassane diterpenoid isolated from Caesalpinia sappan demonstrated its anti-pancreatic cancer activity is mediated by the induction of autophagy through the ROS/AMPK/mTORC1 pathway.[3] This suggests a potential mechanism of action for this compound and other related compounds.

The proposed pathway involves the following steps:

-

Induction of Reactive Oxygen Species (ROS): The cassane diterpenoid may induce oxidative stress in cancer cells, leading to an increase in ROS levels.

-

Activation of AMPK: The elevated ROS levels can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

-

Inhibition of mTORC1: Activated AMPK can then inhibit the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

-

Induction of Autophagy: Inhibition of mTORC1 leads to the activation of the autophagy machinery, a cellular process of self-digestion that can promote cell death in cancer cells.

References

- 1. [Cassae-type diterpenes from seeds of Caesalpinia minax] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seven new cassane furanoditerpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caesalminaxins A-L, cassane diterpenoids from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Characterization of Neocaesalpin L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocaesalpin L, a cassane-type diterpene isolated from Caesalpinia minax, represents a class of natural products with significant potential for pharmacological development. This technical guide provides a comprehensive overview of the structural characterization of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, alongside a summary of its spectroscopic data. While specific biological activities of this compound have not been extensively reported, this document also discusses the known anti-inflammatory and cytotoxic activities of structurally related cassane diterpenes, suggesting potential avenues for future research.

Introduction

Cassane-type diterpenes are a diverse group of natural products isolated from various species of the Caesalpinia genus. These compounds have attracted considerable interest from the scientific community due to their complex chemical structures and a wide range of biological activities, including anti-inflammatory, anticancer, and antimalarial properties. This compound is a member of this family, first isolated and characterized from the seeds of Caesalpinia minax.[1] Its structural elucidation was accomplished through a combination of spectroscopic techniques, including 1D- and 2D-Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD).[1] This guide aims to provide a detailed technical resource on the structural characterization of this compound to facilitate further research and drug development efforts.

Structural Elucidation and Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis. The following table summarizes the key quantitative data obtained from these analyses.

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR | Specific chemical shifts (δ) and coupling constants (J) to be populated from the full-text article by Ma et al. (2012). |

| ¹³C-NMR | Specific chemical shifts (δ) to be populated from the full-text article by Ma et al. (2012). |

| Mass Spec. | Molecular formula and exact mass to be populated from the full-text article by Ma et al. (2012). |

| Circular Dichroism | Specific CD data to be populated from the full-text article by Ma et al. (2012). |

Note: The detailed spectroscopic data is pending access to the full-text publication.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound, based on the general procedures reported for similar compounds.

Isolation of this compound

The isolation of this compound from the seeds of Caesalpinia minax involves a multi-step extraction and chromatographic process.

Structural Characterization

The purified this compound is subjected to a series of spectroscopic analyses to determine its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to identify the proton and carbon skeletons. 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact molecular weight of the compound.

-

Circular Dichroism (CD) Spectroscopy: CD analysis is utilized to determine the absolute stereochemistry of the molecule.

Biological Activities of Related Cassane Diterpenes

Table 2: Reported Biological Activities of Cassane-Type Diterpenes from Caesalpinia Species

| Compound/Extract | Biological Activity | Cell Line/Model | Reported IC₅₀/Effect | Reference |

| Neocaesalpin S-V | Antiproliferative | HepG-2 (liver cancer), MCF-7 (breast cancer) | Mild activity | [1] |

| Other Cassane Diterpenes | Anti-inflammatory | RAW264.7 macrophages | Inhibition of nitric oxide production | [2] |

| C. sappan extract | Anticancer | A549 lung cancer cells | Induces apoptosis, downregulates mitochondrial genes | [3][4] |

| C. sappan extract | Anti-inflammatory | Human chondrocytes and macrophages | Suppresses expression of inflammatory mediators | [5] |

The anti-inflammatory activity of many natural products is often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Conclusion and Future Directions

This compound is a cassane-type diterpene whose structure has been elucidated through modern spectroscopic techniques. While its own biological activity remains to be thoroughly investigated, the demonstrated anti-inflammatory and cytotoxic effects of its structural analogs highlight the potential of this compound as a lead compound for drug discovery. Further research should focus on the total synthesis of this compound to enable more extensive biological screening and structure-activity relationship studies. Investigation into its specific molecular targets and mechanism of action will be crucial for its development as a potential therapeutic agent.

References

- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammation furanoditerpenoids from Caesalpinia minax Hance [agris.fao.org]

- 3. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis of Neocaesalpin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocaesalpin L is a member of the cassane diterpenoid family, a class of natural products predominantly found in the genus Caesalpinia. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Understanding the biosynthetic pathway of this compound is crucial for the development of biotechnological production platforms and for enabling synthetic biology approaches to generate novel, bioactive analogues.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. As the complete pathway has not been fully elucidated experimentally, this guide presents a hypothesized route based on established principles of diterpenoid biosynthesis and the known chemistry of related compounds. It also includes representative experimental protocols and a discussion of the regulatory mechanisms that likely govern its production in planta.

I. Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, a complex cassane diterpenoid, is proposed to originate from the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages:

-

Formation of the Pimarane Skeleton: The initial steps involve the cyclization of the linear GGPP molecule to form a tricyclic pimarane-type intermediate.

-

Rearrangement to the Cassane Skeleton: A key step in the biosynthesis of cassane diterpenoids is the rearrangement of the pimarane skeleton to the characteristic cassane framework.

-

Post-modification and Functionalization: The cassane skeleton undergoes a series of oxidative and other modifications to yield the final structure of this compound.

Stage 1: From GGPP to the Pimarane Skeleton

The biosynthesis begins in the plastids, where GGPP is synthesized via the methylerythritol 4-phosphate (MEP) pathway. A diterpene synthase (diTPS), likely a class II diTPS, catalyzes the protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl pyrophosphate (CPP) intermediate. Subsequently, a class I diTPS facilitates the further cyclization of the CPP intermediate to generate the pimarane cation. Deprotonation of this cation leads to the formation of a stable pimaradiene scaffold.

Stage 2: The Pimarane to Cassane Rearrangement

The defining step in the formation of this compound is the rearrangement of the pimarane skeleton. This is hypothesized to proceed through a series of 1,2-hydride and methyl shifts, ultimately leading to the formation of the cassane skeleton. This rearrangement is likely catalyzed by a specific diTPS or a related enzyme.

Stage 3: Oxidative Modifications

Following the formation of the core cassane skeleton, a series of post-modification reactions occur to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and may include hydroxylations, oxidations, and the formation of the lactone ring characteristic of many bioactive cassane diterpenoids. The precise sequence of these oxidative events is yet to be determined.

Putative Biosynthetic Pathway of this compound

Neocaesalpin L: A Technical Guide on its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocaesalpin L is a naturally occurring cassane-type diterpenoid, a class of chemical compounds characterized by a specific four-ring carbon skeleton. These compounds, isolated from various species of the Caesalpinia genus, have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, abundance, detailed experimental protocols for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways.

Natural Sources and Abundance

This compound has been identified as a constituent of at least two plant species within the Caesalpinia genus: Caesalpinia minax and Caesalpinia bonduc.[1] These plants are found in various tropical and subtropical regions and have a history of use in traditional medicine.

The abundance of this compound in these natural sources can vary depending on factors such as the specific plant part, geographical location, and harvesting time. While precise quantitative data for this compound is not extensively reported in all literature, studies on the phytochemical analysis of Caesalpinia species provide insights into the general yields of cassane-type diterpenoids.

Table 1: Natural Sources of this compound

| Plant Species | Plant Part | Geographic Origin (if specified) | Reference |

| Caesalpinia minax | Seeds | Not specified in all studies | [1] |

| Caesalpinia bonduc | Seeds | Not specified in all studies | [2] |

Quantitative analysis of cassane diterpenoids in Caesalpinia minax has been performed using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS).[3] This analytical technique is suitable for the quantification of this compound in plant extracts, although specific percentage yields for this particular compound are not always detailed in broad screenings.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process combining extraction and chromatographic techniques. The following protocols are synthesized from methodologies reported for the isolation of cassane-type diterpenes from Caesalpinia species.

General Experimental Workflow

References

- 1. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous identification and analysis of cassane diterpenoids in Caesalpinia minax Hance by high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Neocaesalpin L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Neocaesalpin L, a cassane-type diterpene. The information presented is intended for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction to this compound

This compound is a member of the cassane-type diterpenoid family, a class of natural products known for their diverse and promising biological activities. It was first isolated from Caesalpinia minax.[1][2] The structural characterization of this compound, as with other complex natural products, relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data of this compound

The definitive spectroscopic data for this compound was reported by Ma et al. in their 2012 publication in the Chemical & Pharmaceutical Bulletin.[1] While the full dataset is contained within that publication, this guide provides the structured tables for the ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for when it is obtained.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) in Hertz (Hz) reveal the connectivity of neighboring protons.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data from Ma et al., 2012 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Position | δC (ppm) |

| Data from Ma et al., 2012 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

| Ion | m/z [M+H]⁺ | Calculated |

| Data from Ma et al., 2012 |

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of cassane-type diterpenes like this compound, based on standard practices in the field.

Isolation of this compound

The isolation of this compound from its natural source, Caesalpinia minax, typically involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., seeds, roots) is extracted with a suitable organic solvent, such as ethanol or methanol.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to yield fractions with enriched chemical profiles.

-

Chromatography: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compound. These techniques may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents.

-

Preparative Thin-Layer Chromatography (pTLC): For further purification of smaller quantities.

-

High-Performance Liquid Chromatography (HPLC): Often used as the final step to obtain a highly pure sample.

-

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key to assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique used for natural products.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is measured with high accuracy. This allows for the determination of the elemental composition.

-

Tandem MS (MS/MS): Fragmentation analysis can be performed to gain further structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of a novel natural product like this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Signaling Pathways

Currently, there is no specific signaling pathway that has been elucidated for this compound. Research into the biological activity of this compound is ongoing. Given that other cassane-type diterpenes have shown activities such as anti-inflammatory and cytotoxic effects, it is plausible that this compound could interact with pathways related to these cellular processes. Future research is needed to determine its precise mechanism of action.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for a compound with anti-inflammatory properties.

Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

References

physical and chemical properties of Neocaesalpin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocaesalpin L is a cassane-type diterpenoid isolated from Caesalpinia minax. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical and Chemical Properties

This compound is a complex natural product with a range of defining physical and chemical characteristics. These properties are crucial for its identification, purification, and application in research and drug development.

| Property | Value | Reference |

| Molecular Formula | C26H36O11 | [1] |

| Molecular Weight | 524.563 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Solubility | Slightly soluble (2.8 g/L at 25°C) | [1] |

| Optical Rotation | [α]D20 - value not available in search results | |

| CAS Number | 952473-86-8 | [1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shifts (δ) in ppm are not available in the provided search results. A representative table structure is shown below.)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| ... |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z |

| HRESIMS | [M+Na]⁺ | value not available | value not available |

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound (Note: Specific absorption bands (νmax) in cm⁻¹ are not available in the provided search results. A representative table structure is shown below.)

| Functional Group | Absorption Band (νmax) in cm⁻¹ |

| Hydroxyl (-OH) | |

| Carbonyl (C=O) | |

| Alkene (C=C) |

Circular Dichroism (CD)

Circular dichroism spectroscopy provides information about the stereochemistry of the molecule.

Table 5: Circular Dichroism (CD) Data for this compound (Note: Specific CD data (Δε) at different wavelengths (nm) are not available in the provided search results. A representative table structure is shown below.)

| Wavelength (nm) | Δε |

Experimental Protocols

The following sections detail the methodologies used for the isolation and characterization of this compound, as well as for the evaluation of its biological activity.

Isolation and Purification

The general workflow for isolating this compound from its natural source involves extraction, fractionation, and chromatographic separation.

Figure 1. General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.[2]

-

1D and 2D NMR Spectroscopy : ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments were conducted to establish the planar structure and assign proton and carbon signals.

-

Mass Spectrometry : HRESIMS was used to determine the molecular formula.

-

Circular Dichroism : CD analysis was employed to determine the absolute stereochemistry of the molecule.

Antiproliferative Activity Assay

The cytotoxic effect of this compound on cancer cell lines was likely evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 2. Workflow for the MTT-based antiproliferative assay.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways affected by this compound are not detailed in the provided search results, cassane-type diterpenoids isolated from Caesalpinia minax have shown mild antiproliferative activity against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines.[2] The potential mechanisms of action for compounds with such activity often involve the induction of apoptosis and interference with key cancer-related signaling pathways.

Antiproliferative Activity

Table 6: Antiproliferative Activity of Cassane-type Diterpenes from Caesalpinia minax (Note: Specific IC50 values for this compound are not available in the provided search results. The table indicates the type of data that would be presented.)

| Cell Line | IC50 (µM) for this compound | Reference |

| HepG-2 (Liver Cancer) | Data not available | [2] |

| MCF-7 (Breast Cancer) | Data not available | [2] |

Postulated Signaling Pathways in Cancer

Based on the known mechanisms of other anticancer natural products, this compound could potentially exert its effects through the following pathways:

-

Intrinsic Apoptosis Pathway : Many chemotherapeutic agents induce cancer cell death by activating the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

Figure 3. Postulated involvement of this compound in the intrinsic apoptosis pathway.

-

NF-κB Signaling Pathway : The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is often constitutively active in cancer cells, promoting proliferation and survival. Inhibition of this pathway is a common mechanism for anticancer compounds.

Figure 4. Potential inhibition of the NF-κB pathway by this compound.

-

PI3K/Akt Signaling Pathway : The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer. Targeting this pathway is a key strategy in cancer therapy.

Figure 5. Possible inhibitory effect of this compound on the PI3K/Akt pathway.

Conclusion

This compound is a cassane-type diterpenoid with a well-characterized chemical structure. While its biological activities are not yet extensively documented in the public domain, related compounds from the same source exhibit antiproliferative effects, suggesting that this compound may also possess valuable pharmacological properties. Further research is warranted to fully elucidate its mechanism of action and potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the potential of this natural product.

References

Neocaesalpin L: A Deep Dive into its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Neocaesalpin L, a member of the complex and pharmacologically intriguing cassane-type diterpenoid family, stands as a notable discovery in the field of natural product chemistry. First identified from the seeds of Caesalpinia minax, this compound is part of a larger group of structurally related molecules that have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and experimental background of this compound, tailored for a scientific audience.

Discovery and Initial Characterization

This compound was first reported as a known compound in a 2012 study by Ma et al., which focused on the isolation of new cassane-type diterpenes from Caesalpinia minax.[1][2] This indicates that its initial discovery and characterization predate this publication. The 2012 study successfully isolated four new cassane-type diterpenes, Neocaesalpins S, T, U, and V, alongside seven previously identified compounds, including this compound.[1][2] The structure of this compound was confirmed in this study through rigorous spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD).[1][2]

While the 2012 paper solidified its presence in Caesalpinia minax, the original report detailing the initial isolation and full spectroscopic data of this compound, along with its closely related analogs Neocaesalpins K, M, O, and MP, is crucial for a complete understanding of its scientific journey.

Experimental Protocols: A Methodological Overview

The isolation and characterization of this compound and its companion compounds involved a series of meticulous experimental procedures. The general workflow for isolating such natural products is outlined below.

General Isolation Workflow of Cassane Diterpenoids from Caesalpinia minax

Caption: General experimental workflow for the isolation of cassane diterpenoids.

Structure Elucidation Techniques

The definitive structure of this compound was determined using a combination of advanced spectroscopic methods.

| Technique | Purpose |

| 1D NMR (¹H and ¹³C) | Provided initial information on the proton and carbon framework of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure. |

| Mass Spectrometry (MS) | Determined the molecular weight and elemental composition of the compound. |

| Circular Dichroism (CD) | Provided information about the stereochemistry of the molecule. |

Biological Activities of Related Compounds

While specific quantitative biological activity data for this compound remains to be extensively published, the broader class of cassane diterpenoids from the Caesalpinia genus has demonstrated a range of significant biological effects, primarily anti-inflammatory and antiproliferative activities.

Anti-inflammatory Activity

Extracts from various Caesalpinia species have shown potent anti-inflammatory properties. For instance, studies on other cassane diterpenoids isolated from Caesalpinia minax have demonstrated inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a potential mechanism of action involving the modulation of inflammatory pathways.

Antiproliferative Activity

Several new cassane-type diterpenes isolated alongside this compound have been evaluated for their antiproliferative effects against various cancer cell lines. For example, Neocaesalpins S, T, U, and V showed mild antiproliferative activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.[1] This points to the potential of this class of compounds in cancer research and drug development.

Potential Signaling Pathways

The anti-inflammatory and antiproliferative activities of cassane diterpenoids suggest their interaction with key cellular signaling pathways.

Caption: Postulated signaling pathways for cassane diterpenoids.

Conclusion

This compound, a cassane-type diterpenoid from Caesalpinia minax, represents a fascinating molecule with a rich chemical history. While its own biological activities are yet to be fully elucidated, its structural relatives have shown promising anti-inflammatory and antiproliferative potential. Further research is warranted to fully explore the therapeutic possibilities of this compound and to understand its precise mechanisms of action. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Cassane Diterpenoids from Caesalpinia bonduc: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpinia bonduc, a prickly shrub found in tropical regions worldwide, has a long history in traditional medicine for treating a variety of ailments.[1][2][3] Modern phytochemical investigations have revealed that the seeds and other parts of this plant are a rich source of cassane-type diterpenoids.[1][2][3][4] These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimalarial, cytotoxic, and α-glucosidase inhibitory effects.[5][6][7][8][9] This technical guide provides a comprehensive overview of the cassane diterpenoids isolated from Caesalpinia bonduc, with a focus on their chemical diversity, biological activities, and the experimental protocols for their isolation and evaluation.

Chemical Diversity of Cassane Diterpenoids in Caesalpinia bonduc

A remarkable array of cassane and norcassane diterpenoids has been isolated from Caesalpinia bonduc.[5][10][11][12][13][14] These compounds typically feature a tetracyclic skeleton, often with a furan or a fused butenolide moiety.[11] The structural diversity is further enhanced by variations in oxygenation patterns and stereochemistry. To date, numerous novel cassane diterpenoids have been identified from this plant source, including caesalpinolides, caesalbonducins, norcaesalpinins, and caesalpins.[5][8][10][11][12][13]

Data Presentation: Bioactivity of Cassane Diterpenoids

The following tables summarize the quantitative data on the biological activities of various cassane diterpenoids isolated from Caesalpinia bonduc.

Table 1: Anti-inflammatory and α-Glucosidase Inhibitory Activities

| Compound | Bioactivity | Assay | IC50 / % Inhibition | Reference |

| Cassabonducin A | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | IC50: 6.12 μM | [8] |

| Norcaesalpinin Q | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |

| Caesalpinin MR | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |

| Known Compound 5 | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |

| Known Compound 7 | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |

| Known Compound 8 | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Inhibition at 50 µM | [5][13] |

| Cassabonducin D | α-Glucosidase Inhibition | α-Glucosidase inhibitory assay | 47.17% inhibition at 50 μM | [8] |

| Neocaesalpin N | α-Glucosidase Inhibition | α-Glucosidase inhibitory assay | 43.83% inhibition at 50 μM | [8] |

Table 2: Cytotoxic and Antimalarial Activities

| Compound | Bioactivity | Cell Line / Strain | IC50 / Activity | Reference |

| Caesalpinolide-C | Antiproliferative | MCF-7, DU145, C33A, Vero | Tested | [9] |

| Caesalpinolide-D | Antiproliferative | MCF-7, DU145, C33A, Vero | Tested | [9] |

| Caesalpinolide-E | Antiproliferative | MCF-7, DU145, C33A, Vero | Tested | [9] |

| Cassane furanoditerpene | Antiproliferative | MCF-7, DU145, C33A, Vero | Tested | [9] |

| New Cassane Diterpenoids (1-3) | Antimalarial | Plasmodium falciparum (K1 strain) | Good activity | [6] |

| Known Cassane Diterpene (4) | Antimalarial | Plasmodium falciparum (K1 strain) | Inactive | [6] |

| Caesalls H-M (1-6) | Cytotoxicity | HepG-2, MCF-7, MG-63 cells | Not cytotoxic | [10] |

| Known Compounds (8-10) | Cytotoxicity | HepG-2, MCF-7, MG-63 cells | Weak inhibitory activities | [14] |

Experimental Protocols

General Procedure for Isolation and Purification

The isolation of cassane diterpenoids from Caesalpinia bonduc typically involves a multi-step process:

-

Plant Material Collection and Preparation: The seed kernels of Caesalpinia bonduc are collected, dried, and powdered.[5][10]

-

Extraction: The powdered material is extracted with a solvent such as 95% ethanol or chloroform.[5][13] The extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to yield different fractions.[5]

-

Chromatographic Separation: The active fractions (e.g., the chloroform-soluble fraction) are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate the pure compounds.[5][13]

Structure Elucidation

The structures of the isolated cassane diterpenoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.[5][9][11]

-

Electronic Circular Dichroism (ECD): The absolute configuration of the compounds is often determined by comparing their experimental ECD spectra with those calculated using quantum chemical methods.[5][11][13]

-

Single-Crystal X-ray Diffraction: In some cases, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[8][10]

Bioassays

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce nitric oxide (NO) production.

-

Measurement: After a specific incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The inhibitory effect of the compounds on NO production is then calculated.[5][8]

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer.

-

Reaction: The test compounds are pre-incubated with the enzyme solution before the addition of the substrate to initiate the reaction.

-

Measurement: The absorbance of the released p-nitrophenol is measured at a specific wavelength using a microplate reader. The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the sample with that of the control.[8]

-

Cell Seeding: Human cancer cell lines (e.g., HepG-2, MCF-7, MG-63) are seeded in 96-well plates and allowed to adhere overnight.[10][14]

-

Treatment: The cells are treated with different concentrations of the test compounds for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Visualizations: Workflows and Signaling Pathways

Caption: General workflow for the isolation and characterization of cassane diterpenoids.

Caption: Putative anti-inflammatory mechanism of cassane diterpenoids via NF-κB inhibition.

Conclusion and Future Perspectives

Caesalpinia bonduc is a prolific source of structurally diverse cassane diterpenoids with a wide range of promising pharmacological activities. The compounds isolated from this plant have demonstrated significant potential as leads for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of this valuable natural resource. Future research should focus on elucidating the precise mechanisms of action of these compounds, exploring their structure-activity relationships through semi-synthesis and chemical modification, and conducting preclinical and clinical studies to validate their therapeutic potential. The acid-catalyzed transformation of these diterpenoids into aromatic derivatives also opens up new avenues for creating novel chemical entities with potentially enhanced biological activities.[15][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Cassane furanoditerpenoids from the seed kernels of Caesalpinia bonduc from Thailand. (2007) | Khanitha Pudhom | 68 Citations [scispace.com]

- 7. phcogcommn.org [phcogcommn.org]

- 8. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cassane diterpenes from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New cassane-type diterpenoids from Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cassane Diterpenoids from the Pericarps of Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two new cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc (Linn.) Roxb. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03636J [pubs.rsc.org]

- 16. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

preliminary biological screening of Neocaesalpin L

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction to Neocaesalpin L

This compound is a cassane-type diterpenoid, a class of natural products characteristic of the Caesalpinia genus.[1] These compounds are known for their complex molecular structures, typically featuring a fused three-ring cyclohexane system and either a furan or butenolide moiety.[1] Phytochemical investigations have led to the isolation of this compound from various species, including the seeds of Caesalpinia minax and Caesalpinia bonduc.[2][3] The broader family of cassane diterpenoids has garnered significant interest in the scientific community due to a wide range of reported biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, making them promising candidates for drug discovery.[1][3][4] This guide focuses on the reported , providing available data, relevant experimental protocols, and standardized workflows.

Data Presentation: Biological Screening of this compound

The preliminary biological screening data available for this compound is limited. Research indicates that its activities have been assessed in a few key areas. The primary findings are summarized below. For context, representative activity data for other cassane diterpenoids isolated from the Caesalpinia genus are also provided.

Table 1: Summary of Investigated Biological Activities for this compound

| Biological Activity | Test System/Assay | Result | Source |

| Anti-inflammatory | Not specified | No obvious effects observed | [1][5] |

| Cytotoxicity | Not specified | No obvious effects observed | [1][5] |

| Antifeedant | Tuta absoluta | Showed antifeedant properties | [3] |

| Ovicidal | Tuta absoluta | Showed ovicidal properties | [3] |

Note: Specific quantitative data such as IC50 or MIC values for this compound were not provided in the cited literature.

Table 2: Representative Biological Activities of Other Cassane Diterpenoids

| Compound | Biological Activity | Assay/Cell Line | Quantitative Data (IC50 / MIC) | Source |

| Benthaminin 1 | Antibacterial | Staphylococcus aureus | MIC: 47.8 µM | [1][4] |

| Benthaminin 1 | Antibacterial | Micrococcus flavus | MIC: 47.8 µM | [1][4] |

| Benthaminin 2 | Antioxidant | DPPH Assay | IC50: 42.7 µM | [1][4] |

| Benthaminin 2 | Antioxidant | TBA Lipid Peroxidation | IC50: 74.2 µM | [1][4] |

| Caesalpin A | Cytotoxicity | HepG-2 (Liver Cancer) | IC50: 4.7 µM | [1] |

| Caesalpin A | Cytotoxicity | MCF-7 (Breast Cancer) | IC50: 2.1 µM | [1] |

| 16-norcaesalpinin C | Antimalarial | Plasmodium falciparum | IC50: 5.0 µM | [1] |

| Caesalsappanin G | Antiplasmodial | P. falciparum (K1) | IC50: 0.52 µM | [6] |

| Caesalsappanin H | Antiplasmodial | P. falciparum (K1) | IC50: 0.78 µM | [6] |

Experimental Protocols

While specific protocols used for this compound are not detailed in the literature, the following are standard, representative methodologies for the preliminary screening of cassane diterpenoids.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. A control group receives medium with DMSO only.

-

Plates are incubated for a specified period, typically 24 to 72 hours.

-

Following incubation, the medium is aspirated, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Screening: Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) are used.[7][8]

-

Assay Procedure:

-

Cells are seeded in 24-well or 96-well plates and allowed to stabilize.

-

Cells are pre-treated with various concentrations of this compound for 1-3 hours.[7]

-

Inflammation is induced by adding LPS (a component of Gram-negative bacteria) to the wells at a final concentration of 1 µg/mL.[7] A negative control group is left unstimulated.

-

The plates are incubated for 18-24 hours.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7][9]

-

-

Data Analysis: The levels of cytokines in the treated groups are compared to the LPS-stimulated control group. The percentage of inhibition is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT) is often run in parallel to ensure that the observed cytokine reduction is not due to cytotoxicity.[7]

Antimicrobial Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

-

Microorganisms: A panel of bacteria (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Assay Procedure:

-

The assay is performed in sterile 96-well microplates.

-

A stock solution of this compound in DMSO is prepared.

-

Two-fold serial dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) directly in the wells of the microplate.

-

A standardized inoculum of the microorganism is prepared and added to each well.

-

Positive (microorganism in broth) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Mandatory Visualizations

General Workflow for Natural Product Screening

Caption: General workflow from natural product isolation to lead optimization.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Logical Relationship in Anti-inflammatory Screening

Caption: Inhibition of LPS-induced inflammatory pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The new cassane-type diterpenes from Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and antioxidant cassane diterpenoids from Caesalpinia benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Neocaesalpin L extraction and purification protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, purification, and potential biological activities of Neocaesalpin L, a cassane-type diterpenoid. The protocols are based on established methodologies for the isolation of similar compounds from their natural sources.

Introduction to this compound

This compound is a member of the cassane-type diterpenoid family of natural products. These compounds are predominantly isolated from plants of the Caesalpinia genus.[1] Structurally characterized by a complex tetracyclic skeleton, cassane diterpenoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This document outlines the general procedures for the extraction and purification of this compound from its plant source and explores its likely biological mechanisms of action based on studies of structurally related compounds.

Extraction and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be compiled from studies on the isolation of cassane-type diterpenoids from Caesalpinia species, such as Caesalpinia bonduc. The following protocol is a representative procedure.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Air-dry the seeds of Caesalpinia bonduc at room temperature and grind them into a coarse powder.

-

Extraction:

-

Macerate the powdered seeds in 95% ethanol (EtOH) at a ratio of 1:5 (w/v) at room temperature for 72 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract. The extraction yield for seeds is approximately 4.75% w/w.[2]

-

-

Fractionation:

-

Suspend the crude ethanolic extract in water and partition it successively with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).[2]

-

Concentrate each fraction to dryness. The ethyl acetate fraction is typically enriched with diterpenoids.

-

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing compounds of interest and further purify them using a Sephadex LH-20 column with methanol (MeOH) as the mobile phase to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the fractions containing this compound using preparative HPLC on a C18 column.

-

Use a mobile phase of methanol and water, or acetonitrile and water, in an isocratic or gradient elution, to yield pure this compound.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the extraction and purification of cassane-type diterpenoids from Caesalpinia species. Please note that these are generalized values and actual yields may vary depending on the specific plant material and experimental conditions.

| Parameter | Value | Reference |

| Extraction | ||

| Starting Material | Caesalpinia bonduc seeds | [1] |

| Extraction Solvent | 95% Ethanol | [3] |

| Extraction Method | Maceration | [3] |

| Crude Extract Yield | ~ 5% (w/w) | [2] |

| Fractionation | ||

| Ethyl Acetate Fraction Yield | ~ 10-15% of crude extract | General knowledge |

| Purification | ||

| Final Yield of this compound | 10-20 mg from 1 kg of seeds | Hypothetical |

| Purity (by HPLC) | >98% | Hypothetical |

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of cassane-type diterpenoids are well-documented. These compounds commonly exhibit anti-inflammatory and cytotoxic effects. The following sections describe the likely mechanisms of action for this compound based on related compounds.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Many diterpenoids and other natural products exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Proposed Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound likely inhibits this pathway by preventing the degradation of IκBα, thus keeping NF-κB in its inactive state in the cytoplasm.

Cytotoxic Activity: Induction of Apoptosis

The cytotoxic effects of many natural compounds, including cassane-type diterpenoids, are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[6] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Proposed Mechanism: this compound may induce apoptosis by triggering the intrinsic pathway. This involves increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.

Experimental Workflow

The overall workflow for the isolation and preliminary biological evaluation of this compound is depicted below.

Conclusion

This compound represents a promising bioactive compound from the cassane diterpenoid class. The protocols outlined in this document provide a solid foundation for its isolation and purification from Caesalpinia bonduc. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential in the fields of inflammation and oncology. The provided diagrams offer a visual representation of the likely mechanisms of action, serving as a guide for future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanolic extract of Caesalpinia bonduc seeds triggers yeast metacaspase-dependent apoptotic pathway mediated by mitochondrial dysfunction through enhanced production of calcium and reactive oxygen species (ROS) in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols for Neocaesalpin L Quantification

These application notes provide a comprehensive overview of analytical methods for the quantification of Neocaesalpin L, a cassane diterpenoid found in plants of the Caesalpinia genus. The protocols are intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the cassane diterpenoid family, a group of natural products known for their diverse biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. The following sections detail recommended methods for extraction and quantification using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

Extraction Protocol

A robust extraction method is essential to ensure high recovery and purity of this compound from the plant matrix.

Recommended Extraction Workflow

Caption: Workflow for the extraction of this compound.

Detailed Extraction Protocol

-

Sample Preparation: Air-dry the plant material (e.g., seeds, leaves, or stems of Caesalpinia species) and grind it into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of 70% ethanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Repeat the extraction process twice more with fresh solvent.

-

-

Filtration and Concentration:

-

Combine the extracts and filter them through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C.

-

-

Final Sample Preparation:

-

Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

-

Quantification Protocol: UPLC-MS/MS

For sensitive and selective quantification of this compound, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended.[1]

UPLC-MS/MS Workflow

Caption: UPLC-MS/MS workflow for this compound quantification.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Recommended Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 8 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C[1] |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Cone Gas Flow | 50 L/h |

| Desolvation Gas Flow | 800 L/h |

MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | [To be determined] | [To be determined] | [To be optimized] | [To be optimized] |

| Internal Standard | [To be selected] | [To be selected] | [To be optimized] | [To be optimized] |

Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. An appropriate internal standard (e.g., a structurally similar cassane diterpenoid not present in the sample) should be used for accurate quantification.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability.

Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | R² ≥ 0.995 |

| Accuracy | 80-120% recovery |

| Precision (RSD) | ≤ 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Example Validation Data (Hypothetical)

The following table presents hypothetical validation data for a this compound quantification method.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | 0.998 |

| Accuracy (Recovery %) | 95.2 - 104.5% |

| Intra-day Precision (RSD %) | 2.1 - 4.5% |

| Inter-day Precision (RSD %) | 3.5 - 6.8% |

| LOD | 0.5 ng/mL |

| LOQ | 1.0 ng/mL |

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the extraction and quantification of this compound. The UPLC-MS/MS method offers high sensitivity and selectivity, making it suitable for a wide range of applications in natural product research and drug development. It is essential to perform thorough method validation to ensure the accuracy and reliability of the obtained results. While specific analytical methods for cassane diterpenoids have been published, the development of a validated method specifically for this compound will be a valuable contribution to the field.[2]

References

Application Notes and Protocols for the In Vitro Evaluation of Neocaesalpin L in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the in vitro effects of Neocaesalpin L on cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related cassane diterpenoids isolated from the Caesalpinia genus. This information serves as a comprehensive guide for initiating research on this compound, with the understanding that the presented data are from analogous compounds and may not be directly transferable.

Introduction

This compound is a cassane-type diterpenoid, a class of natural products that has demonstrated promising anticancer activities. Research on related cassane diterpenoids suggests that these compounds can induce cytotoxicity, promote apoptosis, and cause cell cycle arrest in various cancer cell lines. This document provides detailed protocols for evaluating the in vitro anticancer potential of this compound and representative data from analogous compounds to guide experimental design and data interpretation.

Potential Anticancer Activities of Cassane Diterpenoids

Studies on cassane diterpenoids isolated from Caesalpinia sappan have revealed significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines. These effects are often mediated through the induction of cell cycle arrest and modulation of key signaling pathways involved in apoptosis.

Cytotoxicity

Cassane diterpenoids have been shown to exhibit potent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a representative cassane diterpenoid, Phanginin R, are presented in Table 1.

Table 1: Cytotoxicity of Phanginin R (a Cassane Diterpenoid) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 9.9 ± 1.6[1][2] |

| HEY | Ovarian Cancer | 12.2 ± 6.5[1][2] |

| AGS | Gastric Cancer | 5.3 ± 1.9[1][2] |

| A549 | Non-small Cell Lung Cancer | 12.3 ± 3.1[1][2] |

Another related compound, Phanginin JA, exhibited an IC50 value of 16.79 ± 0.83 µM in A549 cells[3].

Induction of Apoptosis

Cassane diterpenoids have been observed to induce apoptosis in cancer cells. This is often characterized by morphological changes, DNA fragmentation, and the externalization of phosphatidylserine. The induction of apoptosis by a representative cassane diterpenoid was confirmed by Hoechst 33342 staining and Annexin V assays[1][2]. The mechanism of apoptosis induction often involves the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases[1][2].

Cell Cycle Arrest

Treatment with cassane diterpenoids can lead to the arrest of cancer cells in specific phases of the cell cycle. For instance, Phanginin R was found to induce G1 phase cell cycle arrest in A2780 ovarian cancer cells[1][2][4]. After 24 hours of treatment with 10 µM of the compound, the percentage of cells in the G1 phase increased from approximately 43% to 55%, while the percentage of cells in the S phase decreased from 38% to 25%[4].

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anticancer activity of this compound.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3) and a non-cancerous cell line (e.g., HEK293, MCF-10A) should be used.

-

Culture Medium: Use the appropriate culture medium for each cell line, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cells by flow cytometry.

-

-